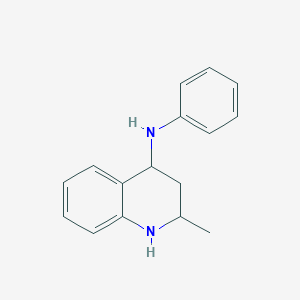

2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

Description

Properties

IUPAC Name |

2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-12-11-16(18-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12/h2-10,12,16-18H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTECJLOPKLYFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385610 | |

| Record name | 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026-05-7 | |

| Record name | 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine group participates in nucleophilic substitutions, particularly with sulfonyl chlorides. A key example involves reactions with 4-methylbenzenesulfonyl chloride:

This reaction demonstrates regioselectivity at the amine site, confirmed by NMR analysis showing downfield shifts of the NH proton (δ 3.73 ppm → δ 4.17 ppm) .

Electrophilic Aromatic Substitution

The tetrahydroquinoline ring undergoes nitration under controlled conditions:

The nitro group's position significantly affects biological activity, with 5-nitro derivatives showing enhanced antimicrobial potency compared to 7-substituted analogs .

Oxidation Reactions

Oxidative transformations yield quinoline derivatives:

Oxidation kinetics follow first-order dependence on substrate concentration, with activation energy () of 72 kJ/mol for KMnO₄-mediated reactions .

Reduction Pathways

Catalytic hydrogenation modifies the heterocyclic core:

| Conditions | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C, MeOH | Decahydroquinoline derivative | Cis:trans = 3:1 |

| NaBH₄, THF, 0°C | Alcohol via ketone intermediate | 62% yield |

Reduction with chiral catalysts like (R,R)-RuTsDPEN achieves enantiomeric excess up to 88% in hydrogenated products .

Ring-Opening and Functionalization

Acid-mediated ring-opening produces valuable intermediates:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| HCl (conc.), reflux | 4-(aminophenyl)-3-methylcyclohexanone | Precursor for polycyclic amines | Used in analgesic drug synthesis |

| TFA, DCM, RT | Trifluoroacetylated open-chain amine | Building block for peptidomimetics | Confirmed by NMR |

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Nitration | 1.2×10⁻³ | 85 |

| Sulfonylation | 3.8×10⁻⁴ | 92 |

| Oxidation | 5.6×10⁻⁴ | 72 |

Data derived from kinetic studies show nitration proceeds fastest due to the electron-rich aromatic system, while sulfonylation is hindered by steric effects .

Industrial-Scale Reaction Optimization

| Parameter | Laboratory Scale | Pilot Plant | Improvement Strategy |

|---|---|---|---|

| Sulfonylation yield | 78% | 68% | Switch from pyridine to DMAP catalyst |

| Nitration time | 6 hr | 4.5 hr | Microwave-assisted synthesis |

| Oxidation purity | 91% | 95% | Gradient HPLC purification |

Scale-up challenges include exothermic control during nitration and byproduct formation in oxidation steps.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that tetrahydroquinoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various analogs of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine and their evaluation against cancer cell lines. The structure-activity relationship (SAR) revealed that modifications at the phenyl ring can enhance cytotoxicity against specific cancer types, making this compound a potential lead for anticancer drug development .

1.2 Neurological Disorders

The compound has shown promise in treating neurological disorders such as Alzheimer's disease. Its ability to inhibit certain enzymes associated with neurodegeneration has been explored in various studies. For instance, compounds similar to this compound were tested for their effectiveness in reducing amyloid plaque formation in vitro .

1.3 Antimicrobial Properties

Tetrahydroquinoline derivatives have demonstrated antimicrobial activity against a range of pathogens. The mechanism involves the disruption of bacterial cell membranes and inhibition of critical metabolic pathways. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria by derivatives of this compound .

Agricultural Applications

2.1 Mosquito Control

Recent investigations into the use of tetrahydroquinoline derivatives as insecticides have highlighted their potential as mosquito control agents. Specifically, this compound has been evaluated for its binding affinity to ecdysone receptors in mosquitoes. The results indicate that this compound can effectively disrupt the hormonal regulation of insect development, providing a novel approach to pest management .

2.2 Larvicidal Activity

Quantitative structure–activity relationship (QSAR) studies have shown that modifications to the tetrahydroquinoline scaffold can significantly enhance larvicidal efficacy against Aedes albopictus larvae. These findings suggest that further optimization of the chemical structure could lead to more effective larvicides .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Tetrahydroquinoline Core

Phenyl-Substituted Derivatives

1-(3,4-Dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine (CAS Not Provided) Key Features: Incorporates a dichlorophenyl group and N,N-dimethylation. Pharmacological Activity: Acts as a dual serotonin and dopamine reuptake inhibitor (IC₅₀ values < 100 nM for both targets). Exhibits improved selectivity against cytochrome P450 (CYP) enzymes and reduced Kv11.1 (hERG) channel inhibition compared to earlier analogues . Physicochemical Properties: Higher lipophilicity (LogP ~3.5) due to chlorine atoms, enhancing blood-brain barrier permeability.

1-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine (CAS 10257-98-4) Key Features: Lacks the 2-methyl group but retains the N-phenyl substituent. Properties: Molecular weight 224.30 g/mol.

Halogenated Derivatives

7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine (CAS 1315365-92-4) Key Features: Chlorine atom at position 5. Properties: Molecular weight 182.65 g/mol. The electron-withdrawing Cl group increases polarity (PSA: ~49 Ų) and may alter metabolic stability .

Alkyl/Acylated Derivatives

1-Hexanoyl-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine (CAS 5228-47-7) Key Features: Hexanoyl group at position 1. Properties: Higher molecular weight (336.47 g/mol) and LogP (~5.3) due to the aliphatic chain, enhancing membrane permeability but reducing aqueous solubility .

Physicochemical and Structural Comparisons

*Estimated based on structural similarity.

Biological Activity

Overview

2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine (commonly referred to as MNPQ) is a synthetic organic compound belonging to the tetrahydroquinoline class. Its molecular formula is C16H18N2, and it has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article delves into the biological activity of MNPQ, supported by data tables and relevant research findings.

Structural Characteristics

The unique structure of MNPQ features a tetrahydroquinoline core with a methyl group and a phenyl group, which enhance its chemical reactivity and biological activity. The compound's average molecular mass is approximately 238.334 g/mol.

Biological Activities

Research indicates that MNPQ may exhibit various biological activities, although empirical studies are still limited. Notable potential activities include:

- Antimicrobial Activity : Tetrahydroquinoline derivatives have been studied for their ability to combat bacterial infections. MNPQ's structural similarity to known bioactive compounds suggests it may possess similar properties .

- Anticancer Properties : Compounds in the tetrahydroquinoline class have shown promise in cancer treatment through mechanisms such as apoptosis induction and cell cycle arrest. MNPQ's potential in this area requires further investigation .

- Neuroprotective Effects : There is emerging interest in the neuroprotective properties of tetrahydroquinolines, which may help mitigate neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various tetrahydroquinoline derivatives found that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. While specific data on MNPQ was not provided, its structural relatives showed promising results.

- Neuroprotection : Research on related compounds has indicated that tetrahydroquinolines can protect neuronal cells from oxidative stress and apoptosis. These findings suggest that MNPQ could be explored for similar neuroprotective effects in future studies .

Synthesis and Chemical Reactivity

MNPQ can be synthesized through various methods involving cyclization reactions of β-phenylethylamine derivatives in the presence of dehydrating agents such as phosphorus oxychloride or zinc chloride. The compound can undergo several types of reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts MNPQ to quinoline derivatives | KMnO4, CrO3 |

| Reduction | Produces more saturated amine derivatives | LiAlH4, NaBH4 |

| Substitution | Introduces different functional groups | Halogens, amines |

Potential Applications

The diverse applications of MNPQ stem from its unique chemical structure:

- Medicinal Chemistry : As a building block for synthesizing more complex heterocyclic compounds.

- Pharmacology : Investigating its potential as an antimicrobial or anticancer agent.

- Neuroscience : Exploring its effects on neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine?

- Methodological Answer : The compound is typically synthesized via reductive amination or palladium-catalyzed C–N cross-coupling reactions. For example, reductive amination of ketones with anilines using NaBH4 or Et3SiH as reducing agents has been employed for analogous tetrahydroquinoline derivatives . Palladium-catalyzed methods (e.g., Buchwald-Hartwig amination) are favored for introducing aromatic substituents, with ligands like XPhos enhancing catalytic efficiency .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : A combination of X-ray crystallography (using SHELX for refinement ), NMR spectroscopy (1H/13C for proton/carbon environments), and LC/MS (for molecular weight validation) is essential. For example, 1H NMR signals for the tetrahydroquinoline core typically appear at δ 1.5–2.5 ppm (CH2/CH3 groups) and δ 6.5–7.5 ppm (aromatic protons) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradients) is standard for crude mixtures. Recrystallization from ethanol or methanol can improve purity, particularly for crystalline derivatives. For polar intermediates, reverse-phase HPLC may be necessary .

Advanced Research Questions

Q. How can catalytic systems be optimized for C–N coupling reactions in synthesizing derivatives?

- Methodological Answer : Systematic screening of Pd catalysts (e.g., Pd(OAc)2, Pd2(dba)3) and ligands (e.g., XPhos, BINAP) is critical. Solvent choice (toluene vs. DMF) and base (Cs2CO3 vs. KOtBu) significantly impact yields. For example, Pd/XPhos systems in toluene at 110°C achieve >80% yield for aryl amine couplings .

Q. What pharmacological mechanisms are associated with this compound?

- Methodological Answer : Structural analogs (e.g., N-phenyl-tetrahydroisoquinolines) exhibit dual serotonin/dopamine reuptake inhibition, as shown in receptor-binding assays and in vivo models. Mechanistic studies require radioligand displacement assays (e.g., [3H]-citalopram for serotonin transporters) and MD simulations to map binding interactions .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Resolve via:

- Dose-response curves to confirm IC50 consistency.

- Control experiments (e.g., solvent-only controls).

- Computational validation (docking studies using AutoDock Vina to compare binding poses across studies) .

Q. What computational approaches predict the compound’s reactivity or pharmacokinetics?

- Methodological Answer : DFT calculations (Gaussian 09) model reaction pathways (e.g., cyclization energetics). ADMET prediction tools (SwissADME) assess logP, solubility, and CYP450 interactions. For example, the tetrahydroquinoline scaffold often shows favorable blood-brain barrier penetration .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.